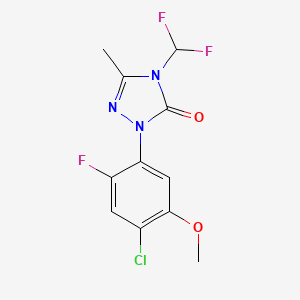









|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([N:10]2[C:14](=[O:15])[NH:13][C:12]([CH3:16])=[N:11]2)=[C:4]([F:17])[CH:3]=1.[OH-].[Na+].Cl[CH:21]([F:23])[F:22]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1CCCCC1>[Cl:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([N:10]2[C:14](=[O:15])[N:13]([CH:21]([F:23])[F:22])[C:12]([CH3:16])=[N:11]2)=[C:4]([F:17])[CH:3]=1 |f:1.2,4.5|
|


|
Name
|
1-(4-chloro-2-fluoro-5-methoxyphenyl)-4,5-dihydro-3-methyl-1,2,4-triazol-5(1H)-one
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=C(C=C1OC)N1N=C(NC1=O)C)F
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCCCC1
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(F)F
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
After complete addition the reaction mixture
|
|
Type
|
TEMPERATURE
|
|
Details
|
was warmed
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux where it
|
|
Type
|
CUSTOM
|
|
Details
|
The hot solution was decanted from a pot residue
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to ambient temperature
|
|
Type
|
ADDITION
|
|
Details
|
Methylene chloride was added to the cooled mixture
|
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve a solid precipitate
|
|
Type
|
WASH
|
|
Details
|
The mixture was washed with 10% hydrochloric acid
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried with anhydrous magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated under reduced pressure
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC(=C(C=C1OC)N1N=C(N(C1=O)C(F)F)C)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 41.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |